molecular formula C12H16BF2NO2 B1529809 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline CAS No. 939968-08-8

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Cat. No. B1529809
CAS RN: 939968-08-8
M. Wt: 255.07 g/mol
InChI Key: JGOZEXIYNJERIP-UHFFFAOYSA-N
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Description

“2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline” is a chemical compound that belongs to the class of Arylboronic Acid Esters . It is also known by other names such as "4- (4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯胺 2- (4-氨基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷 4-氨基苯硼酸频哪醇酯 2- (4-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Aminophenylboronic Acid Pinacol Ester" .

Scientific Research Applications

Synthesis and Structure Analysis

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and its derivatives have been extensively studied in the field of organic synthesis and crystallography. Wu et al. (2021) synthesized related compounds and analyzed their crystal structures using X-ray diffraction and DFT calculations, revealing insights into their molecular conformations and vibrational properties (Wu et al., 2021). Similarly, Huang et al. (2021) synthesized boric acid ester intermediates, confirming their structures through spectroscopic methods and X-ray diffraction, and analyzed their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Application in Fluoride Shuttle Batteries

Kucuk and Abe (2020) explored the use of boron-based compounds similar to this compound in organic liquid electrolyte-based fluoride shuttle batteries. Their research focused on understanding the effects of the acidity strength of borates on the electrochemical compatibility and performance of these batteries (Kucuk & Abe, 2020).

Photoluminescence and Electrochemical Applications

The derivatives of this compound have been utilized in the development of photoluminescent materials and electrochemical applications. For instance, Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide, demonstrating their potential in sensitive detection applications (Lampard et al., 2018). Stay and Lonergan (2013) synthesized anionically functionalized polyfluorene-based conjugated polyelectrolytes, showcasing their application in electrochromic cells (Stay & Lonergan, 2013).

Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The compound's derivatives have also found applications in the field of organic light-emitting diodes and solar cells. Liu et al. (2016) synthesized arylamine derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties, demonstrating their utility as hole transporting materials in stable perovskite solar cells (Liu et al., 2016).

properties

IUPAC Name

2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOZEXIYNJERIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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